Quercetina 3-O-malonilglucósido

Descripción general

Descripción

Synthesis Analysis

The synthesis of quercetin derivatives, including quercetin 3-O-malonylglucoside, often involves complex biochemical processes, including glycosylation and esterification reactions. Studies have developed methods for the regioselective synthesis of quercetin derivatives, achieving high yields through optimized reaction conditions (Mattarei et al., 2010).

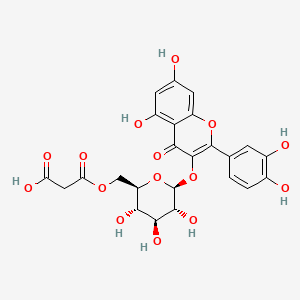

Molecular Structure Analysis

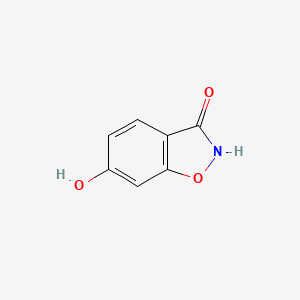

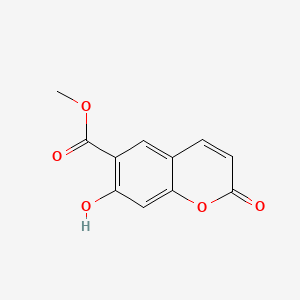

Quercetin 3-O-malonylglucoside's molecular structure is characterized by the presence of multiple hydroxyl groups and a malonylglucoside moiety attached to the quercetin backbone. This structural arrangement contributes to its potent antioxidant activities. Molecular modeling studies have provided insights into the conformational mobility of quercetin molecules, including the rotations of hydroxyl groups that influence its biological activity (Brovarets’ & Hovorun, 2020).

Chemical Reactions and Properties

Quercetin 3-O-malonylglucoside participates in various chemical reactions, including oxidative and reductive processes, that are pivotal in mediating its biological functions. Its reactivity, particularly with proteins and enzymes, underlines its pharmacological potential. For instance, the reaction of quercetin derivatives with whey proteins demonstrates significant binding and modification of protein structures (Rawel, Rohn, & Kroll, 2003).

Aplicaciones Científicas De Investigación

Efectos inmunomoduladores

Se ha demostrado que la quercetina 3-O-malonilglucósido tiene efectos significativos en el sistema inmunitario. Un estudio demostró que promueve la proporción y la maduración de las células asesinas naturales (NK), que son cruciales para la defensa del cuerpo contra los tumores y las células infectadas por virus . Este compuesto se une a la proteína MYH9, mejorando el rendimiento cognitivo en ratones de mediana edad al modular el perfil de ARN de los tejidos del hipocampo hacia un estado más juvenil .

Propiedades neuroprotectoras

Este compuesto flavonoides exhibe actividades neuroprotectoras, lo que podría aliviar las enfermedades neurodegenerativas y mejorar las funciones cognitivas. Es particularmente eficaz para mejorar el rendimiento cognitivo y se ha visto implicado en la regulación de la función cerebral .

Actividad antioxidante

La this compound muestra una potente actividad antioxidante, que es beneficiosa para combatir el estrés oxidativo, un factor que contribuye a muchas enfermedades crónicas. Se encuentra en plantas como la cáscara de la fruta de Sicana odorifera y las hojas de morera, lo que indica su ocurrencia natural en una variedad de fuentes botánicas .

Efectos antiaterogénicos

La investigación sugiere que la this compound puede tener efectos protectores antiaterogénicos. Esto implica posibles aplicaciones en la prevención o el tratamiento de la aterosclerosis, una afección caracterizada por el endurecimiento y el estrechamiento de las arterias .

Potencial antidiabético

Se ha encontrado que el compuesto mejora la hiperglucemia en ratones obesos, lo que sugiere su utilidad en el control de los niveles de azúcar en sangre y su potencial como agente terapéutico para el control de la diabetes .

Actividades antiinflamatorias y anticancerígenas

La this compound posee propiedades antiinflamatorias, que se pueden aprovechar en el tratamiento de diversas afecciones inflamatorias. Además, se están explorando sus efectos anticancerígenos, con el potencial de inhibir el crecimiento y la proliferación de células cancerosas .

Función cardioprotectora

Debido a sus propiedades antioxidantes y antiinflamatorias, la this compound puede ofrecer beneficios cardioprotectores, ayudando a proteger el corazón y el sistema vascular del daño .

Aplicación en el síndrome metabólico

Los efectos del compuesto sobre el metabolismo lipídico y su capacidad para reducir el estrés oxidativo en el hígado sugieren que podría ser una herramienta valiosa en el tratamiento del síndrome metabólico, un conjunto de afecciones que aumentan el riesgo de enfermedad cardíaca, accidente cerebrovascular y diabetes .

Mecanismo De Acción

Target of Action

Quercetin 3-O-malonylglucoside interacts with several targets. One of its primary targets is a glycoside hydrolase, named glycoside hydrolase family 1 group G 5 (GH1G5), which is expressed in the midgut of the domestic silkworm, Bombyx mori . Another target is the MYH9 protein, which is involved in the maturation of NK cells .

Mode of Action

Quercetin 3-O-malonylglucoside interacts with its targets in several ways. GH1G5 mediates quercetin uptake by deglycosylating the three primary quercetin glycosides present in mulberry leaf: rutin, quercetin-3-O-malonylglucoside, and quercetin-3-O-glucoside . In the case of the MYH9 protein, quercetin promotes the proportion and maturation of NK cells by binding to this protein .

Biochemical Pathways

Quercetin 3-O-malonylglucoside affects several biochemical pathways. It is involved in quercetin metabolism in the domestic silkworm, where it is deglycosylated by GH1G5 . It also modulates the RNA profile of hippocampal tissues in aging animals towards a more youthful state .

Pharmacokinetics

Quercetin 3-O-malonylglucoside undergoes extensive metabolism in the liver, generating numerous metabolites . Its bioavailability is variable based on the polymorphism of intestinal enzymes and transporters . Despite its poor water solubility, substantial first-pass metabolism, and consequent low bioavailability, it shows increased uptake by the epithelial system .

Result of Action

The action of Quercetin 3-O-malonylglucoside results in several molecular and cellular effects. It increases the growth hormone secretion of rat anterior pituitary cells . It also improves cognitive performance in middle-aged mice by promoting the proportion and maturation of NK cells .

Action Environment

The action, efficacy, and stability of Quercetin 3-O-malonylglucoside can be influenced by environmental factors. For instance, it is taken up by mulberry silkworms from mulberry leaves and sequestered into their cocoon to improve its protective properties . Its action can also be influenced by the activity and/or expression of drug metabolism/transport systems .

Safety and Hazards

Propiedades

IUPAC Name |

3-[[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22O15/c25-9-4-12(28)17-13(5-9)37-22(8-1-2-10(26)11(27)3-8)23(19(17)33)39-24-21(35)20(34)18(32)14(38-24)7-36-16(31)6-15(29)30/h1-5,14,18,20-21,24-28,32,34-35H,6-7H2,(H,29,30)/t14-,18-,20+,21-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBQPHANHNTWDML-UJKBSQBPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20914276 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 6-O-(carboxyacetyl)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20914276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

96862-01-0 | |

| Record name | Quercetin 3-O-(6′′-malonylglucoside) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96862-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quercetin 3-o-beta-D-(6''-o-malonyl)-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096862010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 6-O-(carboxyacetyl)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20914276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUERCETIN 3-O-.BETA.-D-(6''-O-MALONYL)-GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/665V8QQD5I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is unique about the structure of quercetin 3-O-malonylglucoside found in mulberry leaves?

A1: Quercetin 3-O-malonylglucoside and another compound, kaempferol 3-O-malonylglucoside, found in mulberry leaves are structurally similar to teaghrelin and emoghrelin. These two non-peptidyl compounds act as ghrelin analogs []. Molecular modeling suggests that both mulberry compounds can interact with the ghrelin receptor [].

Q2: How does quercetin 3-O-malonylglucoside interact with the ghrelin receptor, and what are the downstream effects?

A2: While the exact binding mechanism needs further investigation, molecular modeling suggests that quercetin 3-O-malonylglucoside interacts with the ghrelin receptor similarly to emoghrelin, albeit with slightly weaker binding than teaghrelin []. This interaction has been shown to stimulate growth hormone secretion from rat anterior pituitary cells in vitro [].

Q3: Beyond ghrelin receptor interaction, does quercetin 3-O-malonylglucoside exhibit other biological activities?

A4: Yes, molecular docking studies suggest that quercetin 3-O-malonylglucoside can bind to the enzyme phospholipase A2 (PLA2) [, ]. PLA2 plays a critical role in inflammation by converting membrane phospholipids into inflammatory mediators like prostaglandins and leukotrienes. This suggests potential anti-inflammatory properties of quercetin 3-O-malonylglucoside, although further experimental validation is required.

Q4: Has quercetin 3-O-malonylglucoside been identified in plants other than mulberry?

A5: Yes, research has identified quercetin 3-O-malonylglucoside in various plants, including Sorbus inflorescences [] and Humulus lupulus L. cv. Cascade grown in Northern Italy []. These findings highlight the diverse occurrence of this compound in the plant kingdom and suggest the potential for sourcing it from different species.

Q5: What are the implications of finding quercetin 3-O-malonylglucoside in different plant species?

A5: This finding opens avenues for exploring alternative sources of this potentially beneficial compound. It allows researchers to compare and contrast its abundance and potentially different biological activities across various species. This knowledge could be valuable for developing targeted extraction methods or breeding programs to enhance the production of quercetin 3-O-malonylglucoside for various applications.

Q6: What analytical techniques are used to identify and quantify quercetin 3-O-malonylglucoside in plant extracts?

A7: High-performance liquid chromatography coupled with photodiode array detection and electrospray ionization tandem mass spectrometry (HPLC-DAD-ESI-MSN) is a common technique used to identify and quantify phenolic compounds like quercetin 3-O-malonylglucoside in plant extracts []. This technique separates, identifies, and quantifies individual compounds based on their retention time, UV spectrum, and mass fragmentation patterns.

Q7: What are the potential applications of quercetin 3-O-malonylglucoside in the food industry?

A8: Quercetin 3-O-malonylglucoside, found in mulberry leaves, is suggested as a potential active ingredient in tea products []. Its content could be a key factor in breeding programs aimed at developing mulberry varieties with enhanced functional properties for commercial cultivation []. Moreover, water extracts of mulberry leaves containing this compound could be incorporated into functional foods and beverages as a natural source of antioxidants [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-dimethoxy-5-methyl-6-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B1230934.png)

![8-Methoxy-2-methyl-1,3,4,9a,10,10a,11a,11b-octahydro-2H-1,5-methano[1]benzofuro[3,2-e]oxireno[h]isoquinolin-10-ol](/img/structure/B1230937.png)

![6-acetyl-5-(2-methoxyphenyl)-7-methyl-2-(3,4,5-trimethoxybenzylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B1230947.png)

![(E)-7-[4-(2-hydroxyphenyl)-2-(trifluoromethyl)-1,3-dioxan-5-yl]hept-5-enoic acid](/img/structure/B1230948.png)